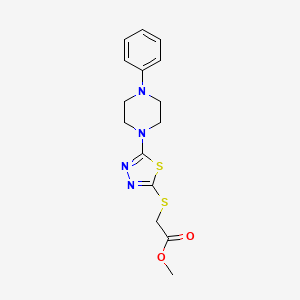

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazine group and a methyl thioacetate moiety. This structure combines a sulfur-rich thiadiazole ring, known for its electronic and bioactive properties, with a phenylpiperazine group, which is frequently associated with enhanced pharmacokinetic profiles in medicinal chemistry . The methyl ester group contributes to solubility and metabolic stability, making this compound a candidate for further pharmacological evaluation.

Properties

IUPAC Name |

methyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-21-13(20)11-22-15-17-16-14(23-15)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYRLIKGJZVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Esterification: The final step involves the esterification of the thiadiazole derivative with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated intermediates, nucleophiles.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as acetylcholinesterase, which is involved in neurotransmission.

Pathways Involved: It may interfere with signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is highly versatile, allowing substitutions at the 2- and 5-positions. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Effects : The 4-phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to benzylthio (5m) or fluorobenzamido () groups, which are more lipophilic but less targeted .

- Salt vs. Ester Forms : Sodium/potassium salts (e.g., ) exhibit higher melting points and crystallinity, whereas ester derivatives (e.g., target compound, ) prioritize metabolic stability.

Biological Activity

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate piperazine compounds. The general synthetic route can be summarized as follows:

- Formation of Thiadiazole Derivative : Synthesize 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole.

- Thioacetate Formation : React the thiadiazole derivative with methyl acetate to form the thioester linkage.

Biological Activity Overview

The biological activity of methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has been evaluated across various studies, revealing several key activities:

Anticancer Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance:

- Case Study : In a study evaluating the cytotoxic effects against various cancer cell lines (MCF-7 and A549), compounds similar to methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated potent inhibitory effects. One derivative showed an IC50 value of against A549 cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

- Study Findings : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, compounds in this class have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, some studies suggest anti-inflammatory effects:

- Research Evidence : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Data Tables

The following table summarizes key biological activities associated with methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.